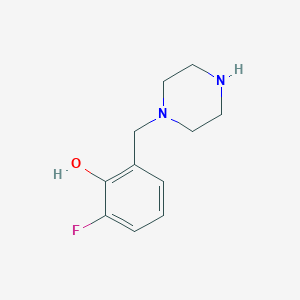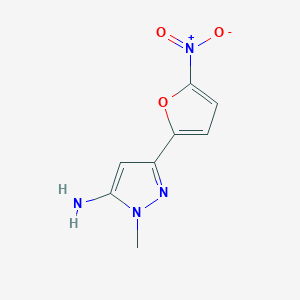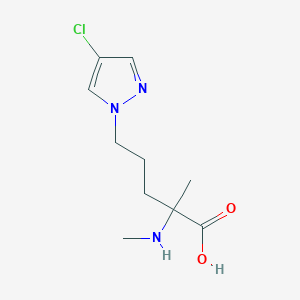
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid typically involves the cyclocondensation of hydrazine with a carbonyl system. This method is commonly used for the preparation of pyrazole derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole moiety.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways in pathogens, leading to their death . The compound may also induce apoptosis in cancer cells by interfering with cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
3(5)-Aminopyrazoles: These compounds are also used as precursors in the synthesis of heterocyclic systems.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chloro group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H16ClN3O2 |
|---|---|
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
5-(4-chloropyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-10(12-2,9(15)16)4-3-5-14-7-8(11)6-13-14/h6-7,12H,3-5H2,1-2H3,(H,15,16) |
Clave InChI |
LVRLNWPTQJMXRO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCN1C=C(C=N1)Cl)(C(=O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


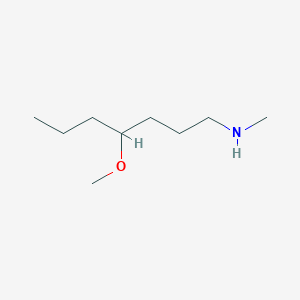

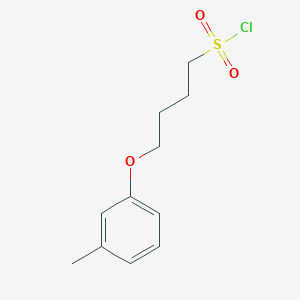

![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)

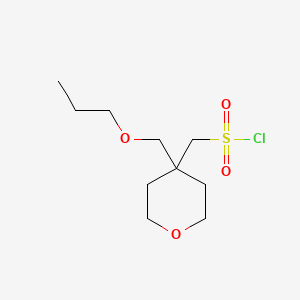
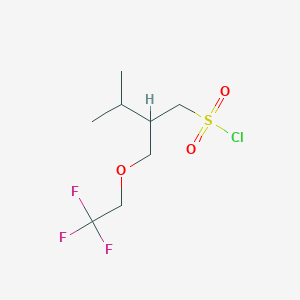
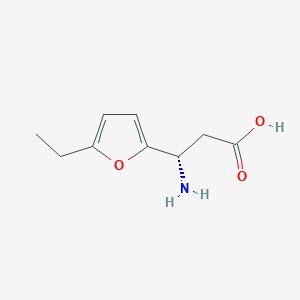

amine](/img/structure/B15325283.png)
